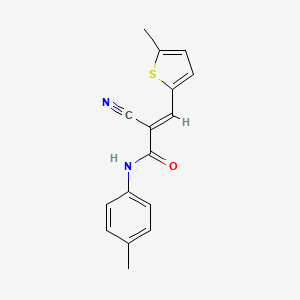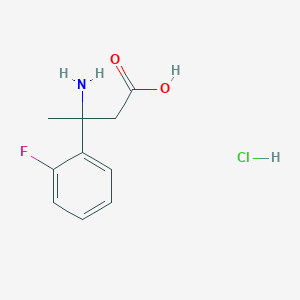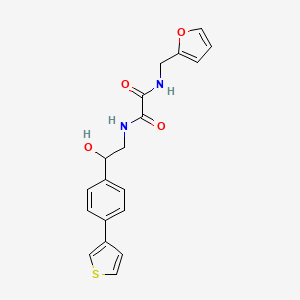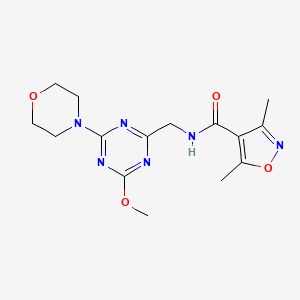
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide, also known as CMTPX, is a fluorescent probe that has been widely used in scientific research. It is commonly used as a tool to study cellular processes, including cell migration, adhesion, and proliferation. CMTPX is a useful tool in the field of cell biology and has numerous applications in scientific research.
作用机制
The mechanism of action of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide involves the interaction of the probe with cellular components. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is taken up by cells and accumulates in the mitochondria. The probe is then oxidized by mitochondrial enzymes, resulting in the formation of a fluorescent product. The fluorescence of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is proportional to the mitochondrial membrane potential, which can be used to monitor changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide has been shown to have minimal effects on cellular metabolism and physiology. The probe is non-toxic and does not affect cell viability or proliferation. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide has been used in a variety of cell types, including cancer cells, immune cells, and stem cells, with no adverse effects reported.
实验室实验的优点和局限性
One of the main advantages of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is its fluorescence properties, which allow for the monitoring of cellular processes in real-time. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is also non-toxic and has minimal effects on cellular metabolism and physiology. However, (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is relatively expensive compared to other fluorescent probes, which can limit its use in some experiments.
未来方向
There are numerous future directions for the use of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide in scientific research. One potential application is in the study of mitochondrial dysfunction in disease. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can be used to monitor changes in mitochondrial membrane potential, which is a hallmark of mitochondrial dysfunction. Another potential application is in the study of stem cell differentiation. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can be used to label stem cells, and the fluorescence of the probe can be used to monitor changes in cellular metabolism and differentiation. Overall, (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is a versatile tool in the field of cell biology and has numerous applications in scientific research.
合成方法
The synthesis of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide involves several steps. The first step is the synthesis of 5-methyl-2-thiophenecarboxylic acid, which is then converted to 5-methyl-2-thiophenemethanol. This intermediate is then reacted with 4-methylbenzoyl chloride to form 4-methylphenyl-5-methyl-2-thiophenecarboxylate. The final step involves the reaction of 4-methylphenyl-5-methyl-2-thiophenecarboxylate with cyanoacetic acid to form (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide.
科学研究应用
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide has been widely used in scientific research as a fluorescent probe to study cellular processes. One of the most common applications of (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide is in the study of cell migration. (E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide can be used to label cells, and the movement of these cells can be monitored using fluorescence microscopy. This technique has been used to study the migration of cancer cells, immune cells, and stem cells.
属性
IUPAC Name |
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-3-6-14(7-4-11)18-16(19)13(10-17)9-15-8-5-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZRYNPWJBWCBK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(S2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(S2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2747620.png)
![8-methoxy-3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2747621.png)
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2747622.png)


![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2747630.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747631.png)






![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2747643.png)